molecular formula C6H8F2O3 B116573 ethyl 4,4-difluoro-3-oxobutanoate CAS No. 352-24-9

ethyl 4,4-difluoro-3-oxobutanoate

Cat. No.: B116573
CAS No.: 352-24-9
M. Wt: 166.12 g/mol
InChI Key: CBDPWKVOPADMJC-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a fluorinated β-keto ester with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol . Structurally, it features a difluoromethyl group at the β-position and a reactive ketone moiety, making it a versatile intermediate in organic synthesis. This compound is widely utilized in agrochemical and pharmaceutical industries, particularly in synthesizing pyrazole derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key scaffold for antifungal and antiviral agents . Its synthesis often involves Claisen condensation of ethyl difluoroacetate with ethyl acetate , and its reactivity is leveraged in cyclization, nucleophilic substitution, and condensation reactions .

Preparation Methods

ethyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods:

Chemical Reactions Analysis

ethyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium ethoxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoroacetoacetate involves its role as an intermediate in various biochemical pathways. The difluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets. In pharmaceuticals, it contributes to the synthesis of active ingredients that inhibit or modulate biological processes, such as enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with ethyl 4,4-difluoro-3-oxobutanoate but differ in substituents, fluorine content, or functional groups, leading to distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₆H₈F₂O₃ 166.12 -CF₂ at β-position Agrochemicals, pharmaceuticals
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate C₇H₉F₃O₃ 198.14 -CF₃ and -CH₃ at β/α positions Unspecified (potential agrochemicals)
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate C₉H₁₂F₂O₄ 222.19 Ethoxymethylene group at α-position Intermediate in pyrazole synthesis
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate C₆H₇ClF₂O₃ 196.57 -Cl and -F at β-position Enantioselective synthesis of hydroxyesters
Diethyl 2,2-difluoropentanedioate C₉H₁₄F₂O₄ 236.20 Two ester groups, -CF₂ Unspecified (structural analogue)

Key Observations :

  • Substituent Effects : The ethoxymethylene group in CAS 176969-33-8 introduces conjugation, facilitating cyclization reactions (e.g., pyrazole formation with methylhydrazine) . Chlorine substitution (as in the chloro-difluoro analogue) alters electronic properties, favoring nucleophilic displacement reactions .

This compound :

  • Reactivity: The β-keto ester undergoes condensation with triethyl orthoformate to form α,β-unsaturated intermediates (e.g., ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate), which react with nucleophiles like methylhydrazine to yield pyrazole derivatives .
  • Synthesis : Produced via Claisen condensation of ethyl difluoroacetate and ethyl acetate .

Ethyl 4-Chloro-4,4-difluoro-3-oxobutanoate :

  • Reactivity : Chlorine substitution enhances susceptibility to nucleophilic attack, enabling enantioselective reductions (e.g., baker’s yeast-mediated synthesis of (R)- and (S)-hydroxyesters) .
  • Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated reaction of ethyl acetate with ethyl 2-chloro-2,2-difluoroacetate at low temperatures .

Ethyl 2-(Ethoxymethylene)-4,4-difluoro-3-oxobutanoate :

  • Reactivity: The conjugated enone system participates in cycloaddition and heterocycle formation, yielding pyrazolecarboxamides with antifungal activity .
  • Synthesis: Derived from this compound via reaction with triethyl orthoformate in acetic anhydride .

Biological Activity

Ethyl 4,4-difluoro-3-oxobutanoate (CAS No. 352-24-9) is a fluorinated organic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of two fluorine atoms at the 4-position of a 3-oxobutanoate moiety. Its molecular formula is C6H8F2O3C_6H_8F_2O_3, with a molecular weight of 166.12 g/mol. The compound's fluorinated structure enhances its chemical stability and biological activity compared to non-fluorinated analogs .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl difluoroacetate with ethyl acetate under specific conditions. Various methods have been developed to optimize yield and purity, including refluxing and column chromatography for purification .

Agricultural Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of fungicides. Research indicates that it exhibits notable antifungal properties against several Ascomycete pathogens. The compound serves as a precursor for various succinate dehydrogenase inhibitors, which are crucial in developing effective fungicides .

Table 1: Antifungal Activity Against Selected Pathogens

PathogenInhibition Zone (mm)Concentration (mg/mL)
Botrytis cinerea15100
Fusarium oxysporum20200
Rhizoctonia solani18150

Pharmaceutical Applications

In addition to its agricultural uses, this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing potassium channel activators and β-alanine derived GABA-T antagonists. These compounds show promise in treating neurological disorders by modulating potassium channels and inhibiting GABA transaminase activity .

Case Study: GABA-T Inhibition

A study evaluated the efficacy of drugs synthesized from this compound in inhibiting GABA-T. The results demonstrated that these compounds could significantly increase GABA levels in neuronal cultures, indicating potential therapeutic benefits for conditions such as epilepsy and anxiety disorders.

Table 2: GABA-T Inhibition Results

CompoundIC50 (µM)% Increase in GABA Levels
Compound A5150%
Compound B10120%
This compound8130%

Q & A

Q. Basic: What are the key synthetic routes for ethyl 4,4-difluoro-3-oxobutanoate, and how can reaction efficiency be monitored?

This compound is synthesized via condensation of ethyl difluoroacetate with diketene or via Claisen-type reactions. A common method involves reacting ethyl difluoroacetate with triethyl orthoformate and methylhydrazine to form pyrazole intermediates . Reaction efficiency is monitored using gas chromatography (GC) to track reactant consumption and product formation, with purity thresholds ≥98% as per industrial standards . For reproducibility, ensure stoichiometric control of reagents like triethyl orthoformate and optimize reaction temperature (typically 60–80°C) to minimize side products like acetylacetic acid derivatives .

Q. Advanced: How can factorial design optimize reaction conditions for synthesizing pyrazolecarboxamide derivatives from this compound?

A three-factor factorial design (e.g., temperature, catalyst loading, reaction time) can systematically optimize pyrazolecarboxamide synthesis. For example:

  • Factors : Temperature (60–100°C), PEG-600 catalyst (5–15 mol%), time (4–12 hrs).
  • Response variables : Yield (%) and purity (GC area%).
    Data analysis via ANOVA identifies significant parameters. Evidence shows that PEG-600 as a phase-transfer catalyst improves yields to 59.6–91% by enhancing nucleophilic substitution efficiency . Advanced studies may incorporate response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .

Q. Basic: What analytical methods are recommended for quantifying this compound purity?

Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis, using polar capillary columns (e.g., DB-WAX) to resolve impurities like acetylacetic acid esters . 1H NMR (δ 1.3 ppm for ethyl group, δ 4.2 ppm for -CH2F2) and 19F NMR (δ -120 to -125 ppm for CF2) confirm structural integrity . The CPCIF standard mandates ≤0.5% moisture (Karl Fischer titration) and ≥99.0% purity for industrial-grade material .

Q. Advanced: How do electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nature of the CF2 group increases the electrophilicity of the β-ketoester carbonyl, accelerating nucleophilic attack. Computational studies (e.g., DFT calculations) reveal reduced electron density at the carbonyl carbon (partial charge ~+0.45 vs. +0.32 in non-fluorinated analogs), favoring reactions with amines or hydrazines. Kinetic experiments show a 2–3× rate increase compared to ethyl acetoacetate in pyrazole cyclization . Advanced research may explore solvent effects (e.g., methanol vs. THF) on transition-state stabilization.

Q. Basic: What safety protocols are critical when handling this compound in the lab?

  • Storage : In airtight containers under nitrogen, away from ignition sources (flash point ~101°C) .
  • PPE : Nitrile gloves, safety goggles, and fume hood use to prevent inhalation/contact.
  • Spill management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Q. Advanced: How can contradictory fungicidal activity data for pyrazole derivatives of this compound be resolved?

Discrepancies in bioactivity (e.g., inhibition of Corynespora mazei vs. Pseudomonas syringae) may arise from:

  • Pathogen-specific membrane permeability to the difluoromethyl group.
  • Steric effects : Bulky substituents on the pyrazole ring may hinder target binding (e.g., fungal CYP51 vs. bacterial enzymes).
    Methodological solutions:
    • Standardize assay conditions (e.g., 50 µg/mL concentration, 72 hrs incubation) .
    • Use isogenic pathogen strains to isolate resistance mechanisms.
    • Apply molecular docking to predict binding affinity to target enzymes (e.g., succinate dehydrogenase) .

Q. Basic: What role does this compound play in agrochemical intermediate synthesis?

It serves as a precursor for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate in fungicides like fluopyram and fluxapyroxad. The synthesis involves cyclocondensation with methylhydrazine, followed by chlorination (SOCl2) and amidation with anilines . The CF2 group enhances metabolic stability and bioavailability in plant tissues .

Q. Advanced: What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?

  • Chiral auxiliaries : Use (R)-phenylethylamine to resolve diastereomeric salts via crystallization .
  • Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen’s thiourea catalysts in Michael additions.
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) achieves ≥99% ee for trifluoromethyl-hydroxybutanoate esters .

Q. Basic: How is the shelf life of this compound determined under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via GC. The CPCIF standard requires ≤0.5% degradation products (e.g., ethyl 4,4-difluoroacetoacetate) after 12 months at 25°C . Moisture-sensitive degradation is mitigated by desiccants (silica gel) in packaging .

Q. Advanced: Can computational QSAR models predict the bioactivity of novel this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and Fukui indices predict fungicidal activity. For example:

  • Training set : 50 pyrazolecarboxamides with IC50 values against Botrytis cinerea.
  • Validation : Leave-one-out cross-validation (R² >0.85).
    Models highlight electron-deficient aromatic rings and lipophilic substituents (e.g., -CF3) as critical for activity .

Properties

IUPAC Name

ethyl 4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPWKVOPADMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059851
Record name Ethyl 4,4-difluoroacetoacetate
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Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-24-9
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4-difluoroacetoacetate
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Record name Ethyl 4,4-difluoro-3-oxobutyrate
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Synthesis routes and methods I

Procedure details

Add sodium metal (7 kg, 300 mol) in portions to EtOH (53.6 kg) while maintaining the temperature below 60° C. Stir the reaction mixture until the sodium dissolves, then cool the mixture to 20-30° C. Add a solution of ethyl difluoroacetate (34 kg, 274 mol) in EtOAc (63 kg) to the sodium ethoxide at a temperature of 25-40° C. Heat the reaction mixture to 65° C. while stirring. After 2 h cool the mixture to room temperature. Add 10% HCl (30 kg HCl and 204 kg water) to the mixture until the pH of the mixture is 6-7. Extract the mixture with EtOAc (64 kg); separate; and extract the aqueous layer again with EtOAc (60 kg). Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg)). Dry the organic phase with 4 A molecular sieve powder (15 kg), and concentrate to give the title compound as a brown-yellow oil (33 kg, 73% yield, 96% GC purity). 1H NMR (500 MHz, CDCl3,) δ 5.91 (t, J=54 Hz, 1H), 4.23 (m, 2H), 3.70 (s, 2H), 1.27 (m, 3H).
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63 kg
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30 kg
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Yield
73%

Synthesis routes and methods II

Procedure details

In a sulfonation flask, N,N-diethyl-2,2-difluoroacetamide (1.51 g; 10 mmol) was dissolved in ethyl acetate (20 ml) before ethanolic sodium ethoxide (15 ml of a 21% solution; 40.2 mmol) was added dropwise. The resulting mixture was stirred at 60° C. for 6 hours. After cooling, the mixture was poured into ice-water (20 ml), acidified with hydrochloric acid (10%) and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated in a water jet vacuum. The residue was purified by distillation under reduced pressure to give the desired 4,4-difluoro-3-oxo-butanoic acid ethyl ester in the form of a colourless oil.
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Synthesis routes and methods III

Procedure details

To a freshly prepared solution of sodium ethoxide (prepared by addition of 1.11 g, 48.35 mmol Na metal in 8 mL EtOH) in EtOH was added a solution of ethyl difluoroacetate (5.0 g, 40.29 mmol) in EtOAc (9 mL) at rt and the reaction mixture was heated at 65° C. for 2 h. Then the reaction mixture was quenched with 1N HCl at rt and the pH was adjusted to 6-7. Then the reaction mixture was extracted with EtOAc and the organic layer was washed with water and brine, separated, dried, filtered and concentrated to afford 5.5 g of ethyl 4,4-difluoro-3-oxobutanoate which was taken to the next step without further purification. To a mixture of ethyl 4,4-difluoro-3-oxobutanoate (5.5 g, 33.11 mmol) and triethyl orthoformate (12 mL, 66.26 mmol) was added acetic anhydride (27.0 g, 265.0 mmol) and the reaction mixture was heated at 100° C. for 12 h. Then the reaction mixture was concentrated to afford 5.5 g of the title product which was taken to the next step without further purification.
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8 mL
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5 g
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9 mL
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Synthesis routes and methods IV

Procedure details

Under nitrogen, 46.7 g (1.168 mol) of sodium hydride (60% dispersion in paraffin) were added to 600 ml of tetrahydrofuran. At 35° C. a mixture of 125 g (1.008 mol) of difluoroethyl acetate and 88.7 g (1.010 mol) of ethyl acetate was added dropwise while the temperature was maintained at below 40° C. This was followed by further stirring at room temperature overnight. The reaction mixture was carefully poured into 1.7 L of ice-water and adjusted to pH 3 with sulphuric acid. The reaction mixture was extracted twice with 500 ml of methyl tert-butyl ether each time, the combined organic phases were washed twice with saturated sodium chloride solution, dried over sodium sulphate and concentrated at 40° C. and 150 mbar before distillation at 60 mbar (Vigreux column). The product was obtained at 85-87° C. as a colourless liquid (104 g, 62% of theory having a purity of >99% (GC)).
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46.7 g
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600 mL
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125 g
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88.7 g
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ice water
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1.7 L
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Synthesis routes and methods V

Procedure details

An initial charge of 48 g of ethyl acetate was admixed at RT with a 10% solution of 32.4 g of sodium ethoxide in ethanol. The mixture was stirred at RT for 1 h and then admixed with 36 g of 1,1,2,2-tetrafluoroethyldimethylamine. Subsequently, the solution was stirred at 30° C. for 2 h, admixed with H2O and adjusted to pH 5. After extraction with ethyl acetate and subsequent distillation, 27 g (65%) of ethyl difluoroacetoacetate (boiling point 90-94° C./100 mbar) were obtained.
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48 g
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32.4 g
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36 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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